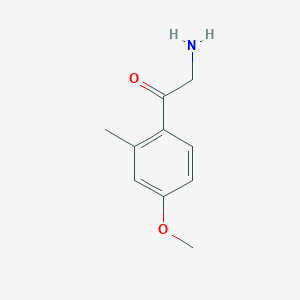
2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester is an organic compound with the molecular formula C14H20O3. It consists of 20 hydrogen atoms, 14 carbon atoms, and 3 oxygen atoms . This compound is a derivative of phenylacetic acid and is characterized by the presence of ethoxy and dimethyl groups on the phenyl ring.
Métodos De Preparación
The synthesis of 2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester can be achieved through various synthetic routes. One common method involves the esterification of 2,5-Dimethyl-4-ethoxy-phenylacetic acid with ethanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its ethyl ester. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield .
Análisis De Reacciones Químicas
2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester undergoes several types of chemical reactions, including:
Reduction: Reduction of the ester with lithium aluminum hydride results in the formation of the corresponding alcohol.
Grignard Reaction: Reaction with a Grignard reagent can produce tertiary alcohols.
Common reagents used in these reactions include hydrochloric acid for hydrolysis, lithium aluminum hydride for reduction, and various Grignard reagents for the formation of tertiary alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of the corresponding acid and alcohol. Additionally, it can participate in nucleophilic acyl substitution reactions, where the ester group is replaced by a nucleophile .
Comparación Con Compuestos Similares
2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester can be compared with other similar compounds, such as:
2-(4-Ethyl-2,5-dimethoxyphenyl)acetic acid, methyl ester: This compound has a similar structure but contains methoxy groups instead of ethoxy groups.
2,5-Dimethyl-4-ethoxy-phenylacetic acid: The parent acid of the ester, which lacks the ethyl ester group.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can influence its reactivity and applications in various fields.
Propiedades
IUPAC Name |
ethyl 2-(4-ethoxy-2,5-dimethylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-5-16-13-8-10(3)12(7-11(13)4)9-14(15)17-6-2/h7-8H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDQDADPVWLNKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)CC(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol](/img/structure/B6357917.png)


![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine](/img/structure/B6357934.png)




![[3-(Benzyloxy)oxetan-3-yl]methanol](/img/structure/B6357962.png)
![(4S,5S)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B6357977.png)


![tert-butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B6357995.png)
